molecular formula C13H16N2O2 B13911746 (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol

(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol

Cat. No.: B13911746
M. Wt: 232.28 g/mol
InChI Key: IUHLKLXCTVBJMK-UHFFFAOYSA-N
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Description

(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: is an organic compound that features both an imidazole ring and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol typically involves the reaction of benzyloxyethyl halides with imidazole derivatives under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products

    Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can be compared with other imidazole derivatives such as:

  • (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)ethanol
  • (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)propane
  • (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)butane

These compounds share similar structural features but differ in the length of the alkyl chain attached to the imidazole ring. The uniqueness of This compound lies in its specific combination of the benzyloxy group and the imidazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

[1-(2-phenylmethoxyethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C13H16N2O2/c16-10-13-14-6-7-15(13)8-9-17-11-12-4-2-1-3-5-12/h1-7,16H,8-11H2

InChI Key

IUHLKLXCTVBJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=CN=C2CO

Origin of Product

United States

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